

Lerociclib preclinical studies xenograft models

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Compound Focus: Lerociclib

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Preclinical Xenograft Data for Lerociclib

Cancer Type	Model Description	Treatment Groups	Key Efficacy Findings	Reference
Endocrine-Resistant Breast Cancer	Multiple models, including Tamoxifen-Resistant (MCF7/TR), Long-Term Estrogen-Deprived (LTED), and patient-derived xenografts (PDXs).	Lerociclib, G1T48 (oral SERD), and the combination.	The combination of lerociclib and G1T48 showed an increased response and robust antitumor activity in endocrine-resistant models. [1]	
Pediatric Sarcoma	Established cell lines (U-2 OS, MG-63) and Patient-Derived Xenografts (PDXs).	Lerociclib.	Decreased sarcoma cell viability in both 2D culture and 3D bioprinted microtumors ; induced cell cycle arrest, decreased proliferation, motility, and stemness. [2]	

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Broad Preclinical Characterization	Xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer.	Lerociclib.	Daily oral treatment caused significant, durable, and dose-dependent inhibition of tumor growth . [3]	

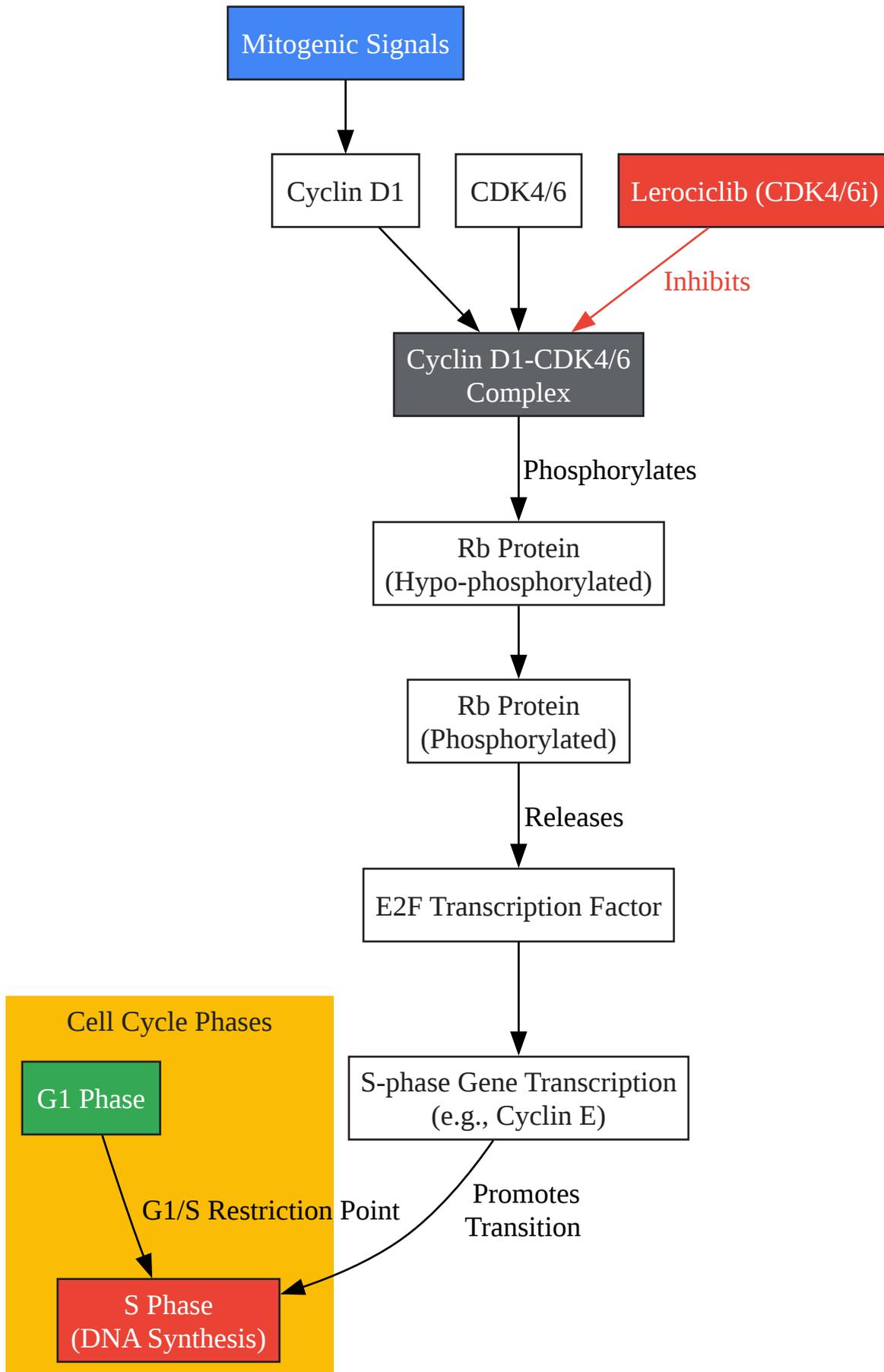
Experimental Protocols from Preclinical Studies

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your own experimental design.

- **In Vivo Xenograft Efficacy Studies:** The general methodology involved establishing tumor xenografts by subcutaneously inoculating tumor cells into immunodeficient mice (e.g., female Balb/cA-nude mice). Once tumors reached a specified volume (approx. 100–200 mm³), mice were randomized into control and treatment groups. The treatment group received **lerociclib** via daily oral gavage, while the control group received the vehicle alone. Tumor volume was tracked and calculated using the formula $(\text{length} \times \text{width}^2)/2$. [4]
- **Cell Proliferation Assay (SRB/MTT):** Cells were seeded into 96-well plates and allowed to attach overnight. They were then treated with a range of concentrations of **lerociclib** for a specified period (e.g., 6 days). Cell proliferation was evaluated using colorimetric assays like SRB (Sulforhodamine B) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). [4]
- **Cell Cycle Analysis by Flow Cytometry:** Cells were treated with **lerociclib** for a set time (e.g., 24 hours), then harvested and fixed. The fixed cells were stained with a solution containing propidium iodide (PI), which intercalates with DNA. The DNA content of the cells was then determined using a flow cytometry system. The resulting data was analyzed with specialized software (e.g., ModFit) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [4]
- **Western Blot Analysis:** After treatment with **lerociclib**, cells or tumor tissues were lysed. The proteins from the lysates were separated by molecular weight using SDS-PAGE gel electrophoresis and then transferred to a nitrocellulose membrane. The membrane was incubated with specific primary antibodies (e.g., against phospho-Rb Ser780, total Rb) and then with secondary antibodies. Target proteins were visualized using a western blot imaging system, allowing researchers to confirm target engagement by **lerociclib**. [4]

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of CDK4/6 inhibitors like **lerociclib** within the context of the cell cycle signaling pathway.



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Figure 1: **Lerociclib** induces G1 cell cycle arrest by selectively inhibiting the CDK4/6-cyclin D1 complex, preventing Rb phosphorylation and E2F-mediated gene expression required for S-phase entry. [5] [3] [2]

Interpretation of Available Data

- **Established Efficacy:** The data confirms that **lerociclib** has **potent and broad anti-tumor activity** in preclinical models, showing dose-dependent tumor growth inhibition across several cancer types, including breast cancer and sarcomas. [3] [2]
- **Synergy with Endocrine Therapy:** A key finding is its **synergistic effect when combined with endocrine agents** like the oral SERD G1T48, demonstrating a strong rationale for this combination strategy in overcoming endocrine resistance. [1]
- **Clinical Translation:** The robust preclinical profile of **lerociclib** has successfully translated into clinical trials. The phase III **LEONARDA-1** study demonstrated significantly improved progression-free survival when **lerociclib** was combined with fulvestrant in patients with HR+/HER2- advanced breast cancer, validating the preclinical findings. [3] [6]

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